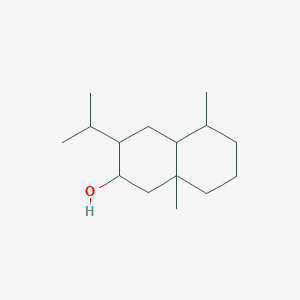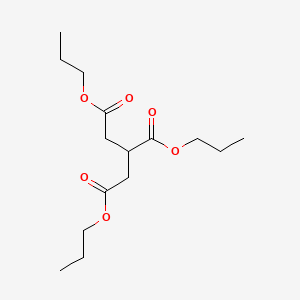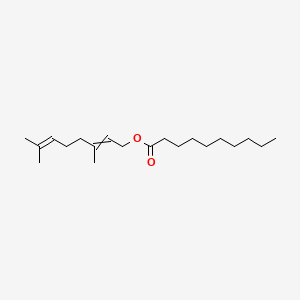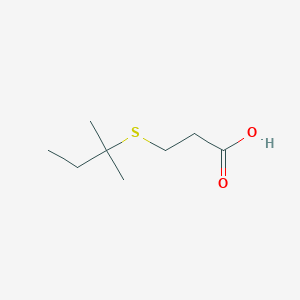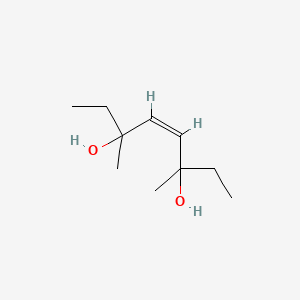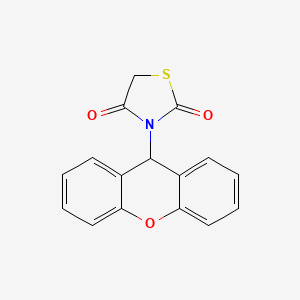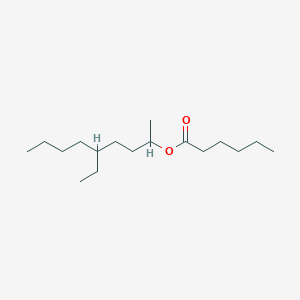
Hexadecyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl methylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus bond. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexadecyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Hexadecyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.
Mécanisme D'action
The mechanism of action of hexadecyl methylphosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in phosphorus metabolism, leading to various biochemical effects. The stable carbon-to-phosphorus bond allows it to resist enzymatic degradation, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Hexadecyl methylphosphonate can be compared with other similar compounds, such as:
Hexadecyl phosphonic acid: Similar in structure but with different reactivity and applications.
Methylphosphonic acid: Lacks the hexadecyl group, resulting in different chemical properties.
Hexadecyl phosphine oxide: Similar in structure but with different oxidation states and reactivity.
Uniqueness: this compound’s unique combination of a long alkyl chain and a stable carbon-to-phosphorus bond makes it particularly useful in applications requiring both hydrophobicity and chemical stability .
Propriétés
Numéro CAS |
5955-24-8 |
|---|---|
Formule moléculaire |
C17H36O3P- |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
hexadecoxy(methyl)phosphinate |
InChI |
InChI=1S/C17H37O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3,(H,18,19)/p-1 |
Clé InChI |
CADBPOHUMPIFEY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



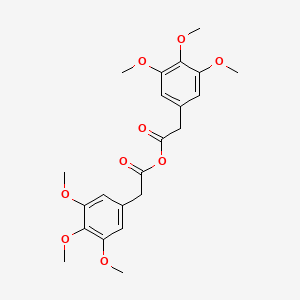

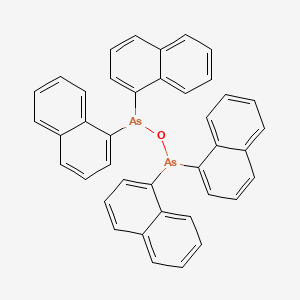
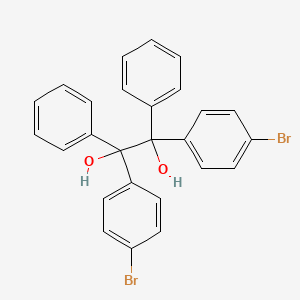
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
